molecular formula C19H23ClN4O3S B2775142 4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide CAS No. 692732-93-7

4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide

Cat. No. B2775142
CAS RN: 692732-93-7
M. Wt: 422.93
InChI Key: VQOUAXXNJYZWAX-UHFFFAOYSA-N
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Description

The compound “4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains chlorophenyl and dimethylsulfamoyl phenyl groups, which could potentially contribute to its biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be based on the piperazine ring, with the chlorophenyl and dimethylsulfamoyl phenyl groups attached at the 1 and 4 positions of the ring . The exact 3D conformation would depend on the specific stereochemistry at these positions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence its properties .

Scientific Research Applications

Synthesis and Biological Activity

4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines have been synthesized and assayed for biological activity against various bacterial and fungal strains. Some of these compounds showed moderate activity, indicating their potential in antimicrobial research (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been synthesized and investigated for their potential anticancer activities, especially against breast cancer cells. Notably, compounds with 3-chlorophenyl and 4-chlorophenyl substitutions were found to be promising antiproliferative agents (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014).

Antimicrobial Evaluation

New piperazine and triazolo-pyrazine derivatives have been synthesized and showed promising results in antimicrobial activity screenings. One of the superior antimicrobials demonstrated good growth inhibition against A. baumannii, highlighting the potential for developing more potent antimicrobial agents (M. Patil, Anurag Noonikara-Poyil, S. Joshi, S. Patil, Abby M. Lewis, A. Bugarin, 2021).

Voltage-Gated Sodium Channel Blockers

Research on constrained analogues of tocainide, including 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, has shown these compounds to be potent voltage-gated skeletal muscle sodium channel blockers. They offer a significant increase in potency and use-dependent block compared to tocainide, suggesting their potential as antimyotonic agents (A. Catalano, A. Carocci, F. Corbo, C. Franchini, M. Muraglia, A. Scilimati, M. De Bellis, A. De Luca, D. Camerino, M. Sinicropi, V. Tortorella, 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, particularly in the pharmaceutical industry. Additionally, research could be conducted to optimize its synthesis and to better understand its physical and chemical properties .

properties

IUPAC Name

4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c1-22(2)28(26,27)16-9-7-15(8-10-16)21-19(25)24-13-11-23(12-14-24)18-6-4-3-5-17(18)20/h3-10H,11-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOUAXXNJYZWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide

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